molecular formula C18H19N3O B4419517 N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-METHYLBENZAMIDE

N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-METHYLBENZAMIDE

Cat. No.: B4419517
M. Wt: 293.4 g/mol
InChI Key: GBVFJZSKHGKJDN-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-METHYLBENZAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a benzamide moiety. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-METHYLBENZAMIDE typically involves the condensation of 1-ethyl-1H-1,3-benzodiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-METHYLBENZAMIDE
  • N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-METHYLBENZAMIDE
  • N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-CHLOROBENZAMIDE

Uniqueness

N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-METHYLBENZAMIDE is unique due to its specific substitution pattern on the benzodiazole ring and the presence of a methyl group on the benzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[(1-ethylbenzimidazol-2-yl)methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-3-21-16-10-5-4-9-15(16)20-17(21)12-19-18(22)14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVFJZSKHGKJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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